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In chemical databases and procurement systems, a common discrepancy exists between trivial
nomenclature and Chemical Abstracts Service (CAS) Registry Numbers. While the prompt
identifies "2-lodophenazine" alongside "CAS 41198-02-1", these represent two distinct
chemical entities[1][2].

o 2-lodophenazine is officially registered under CAS 2876-21-3[2].

e CAS 41198-02-1 corresponds to 2-Amino-3-bromo-5-chlorobenzoic acid, a highly
functionalized anthranilic acid derivative[1][3].

As a Senior Application Scientist, | have designed this whitepaper to comprehensively address
both compounds. This guide provides field-proven mechanistic insights, self-validating
synthetic protocols, and downstream applications for both entities, ensuring absolute clarity for
researchers in drug development and materials science.

PART 1: 2-lodophenazine (CAS 2876-21-3)
Chemical Significance & Applications
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2-lodophenazine is a critical heterocyclic building block. The presence of the labile carbon-
iodine bond makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions
(e.g., Suzuki-Miyaura, Buchwald-Hartwig). It is heavily utilized in the synthesis of quinoxalines
for pharmaceutical applications[2] and in the development of thermally activated delayed
fluorescent (TADF) materials for advanced organic light-emitting diodes (OLEDSs)[4].

Mechanistic Rationale: Oxidative Cyclization

The most efficient synthesis of 2-iodophenazine avoids direct halogenation of the phenazine
core, which often yields inseparable regioisomers. Instead, an umpolung strategy utilizing the
oxidative cyclization of 2-(4-iodophenyl)-2,3-dihydro-1H-benzo[d][1,3,2]diazaborole is
preferred[4][5].

o Causality of the Oxidant: Silver oxide (Agz0) is selected as a mild, single-electron oxidant.
Unlike harsh oxidants (e.g., KMnOa), Ag20 facilitates N-N bond formation and subsequent
aromatization without cleaving the target's critical carbon-iodine bond[4][5].

o Causality of the Solvent: Dimethyl sulfoxide (DMSO) is utilized because its high dielectric
constant stabilizes the polar transition states during the cyclization cascade, while the 80 °C
temperature provides the exact activation energy required for aromatization[4][5].

Oxidative Silica Gel
Cyclization Ag20 / DMSO Purification 2-lodophenazine
80°C, 24h (CAS 2876-21-3)

2-(4-iodophenyl)-2,3-dihydro-1H-
benzo[d][1,3,2]diazaborole
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Synthetic workflow for 2-lodophenazine via oxidative cyclization.

Self-Validating Synthesis Protocol
Materials: 2-(4-iodophenyl)-2,3-dihydro-1H-benzo[d][1,3,2]diazaborole (0.2 mmol), Ag=0 (4.0
equiv), anhydrous DMSO (2.0 mL)[4][5].

o Reaction Setup: Charge a flame-dried Schlenk tube with the diazaborole precursor and
Ag:20.
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o Atmosphere Control: Evacuate and backfill the system with N2 three times. Causality:
Excluding atmospheric oxygen prevents competitive oxidative degradation that leads to
polymeric byproducts[5].

o Cyclization: Inject anhydrous DMSO via syringe. Replace the septum with a glass stopper
and heat the vigorously stirring mixture at 80 °C in an oil bath for 24 hours[4][5].

 In-Process Control (IPC): At 20 hours, sample 10 pL of the mixture, dilute in dichloromethane
(CH2Cl2), and perform Thin Layer Chromatography (TLC) (Eluent: Petroleum Ether/EtOAc)
to confirm the complete disappearance of the fluorescent diazaborole precursor.

 Purification & Validation: Cool to ambient temperature, dilute with 10 mL CH2Clz, and filter
through a Celite pad to remove insoluble silver salts[5]. Concentrate the filtrate and purify via
silica gel column chromatography. Validate the structural integrity via High-Resolution Mass
Spectrometry (HRMS), targeting the [M+H]+ peak at m/z ~307.0.

PART 2: 2-Amino-3-bromo-5-chlorobenzoic Acid

(CAS 41198-02-1)
Chemical Significance & Applications

CAS 41198-02-1 is a rigid, poly-halogenated building block[1]. In drug development, it is a
primary starting material for synthesizing complex 3-(2-(2-methoxyphenyl)-2-oxoethyl)
quinazolinone derivatives[6]. These derivatives have demonstrated potent anticoccidial activity
against Eimeria tenella in poultry, making this compound highly valuable in veterinary medicinal
chemistry[6].

Mechanistic Rationale: Regioselective Bromination

The synthesis relies on the electrophilic aromatic substitution of 2-amino-5-chlorobenzoic
acid[7].

o Regioselectivity: The amino (-NH2) group is a strong activating ortho/para director, while the
carboxylic acid (-COOH) is a deactivating meta director. With the para position occupied by
the chloro group, the C3 position (ortho to the amine, meta to the carboxylic acid) becomes
the most electron-rich and sterically accessible site for electrophilic attack.
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o Causality of the Reagents: Acetic acid is selected as the solvent because it acts as a mild
proton source that polarizes the molecular bromine (Brz), generating a sufficiently potent
electrophile without requiring harsh Lewis acid catalysts (e.g., FeBrs3)[7]. This prevents over-
bromination and preserves the carboxylic acid moiety.

Electrophilic ; : Agueous Quench
Bromination Br2 / Acetic Acid & Extraction
15°C, 4h 5-chlorobenzoic acid

2-Amino-3-bromo-

2-Amino-5-chlorobenzoic acid
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Electrophilic aromatic bromination workflow for CAS 41198-02-1.

Self-Validating Synthesis Protocol

Materials: 2-amino-5-chlorobenzoic acid (1.05 mol), Brz (1.15 mol), Acetic Acid (3.4 L)[7].

e Reaction Initiation: Dissolve 2-amino-5-chlorobenzoic acid in acetic acid and cool the reactor
to 15 °C. Causality: Cooling suppresses oxidative side reactions of the sensitive aniline
moiety[7].

» Electrophilic Addition: Add Brz dropwise over 30 minutes. Causality: Dropwise addition
controls the exothermic bromination and ensures strict regioselectivity at the C3 position. Stir
for 4 hours at 15 °CJ[7].

 In-Process Control (IPC): Monitor the reaction via High-Performance Liquid Chromatography
(HPLC) to ensure >98% conversion of the starting material.

e Quenching & Extraction: Slowly quench the mixture into 8 L of cold water. Causality: Water
neutralizes unreacted Brz and forces the precipitation of the hydrophobic product. Extract
with tert-butyl methyl ether (t-BuOMe)[7].

 Purification & Validation: Wash the organic layer with water, dry over MgSOa, and
concentrate. Treat the crude solid with hot hexane to remove non-polar impurities and
filter[7]. Validate the product via its melting point (target: 225-228 °C) and *H NMR (DMSO-

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://patents.google.com/patent/EP0977739A1/en
https://www.benchchem.com/product/b13426704/docs?utm_src=pdf-body-img#executive-summary-nomenclature-clarification
https://patents.google.com/patent/EP0977739A1/en
https://patents.google.com/patent/EP0977739A1/en
https://patents.google.com/patent/EP0977739A1/en
https://patents.google.com/patent/EP0977739A1/en
https://patents.google.com/patent/EP0977739A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13426704?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

de), which must show two distinct doublets at 6 7.70 (J = 2.6 Hz) and 6 7.69 (J = 2.6 Hz),
confirming the meta-coupling of the isolated aromatic protons[7].
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Downstream application of CAS 41198-02-1 in anticoccidial drug development.

PART 3: Quantitative Data Summary

To facilitate rapid comparison for procurement and analytical validation, the physicochemical
properties of both compounds are summarized below[1][2][3][8].
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2-Amino-3-bromo-5-

Property 2-lodophenazine . .
chlorobenzoic acid

CAS Registry Number 2876-21-3 41198-02-1

Molecular Formula C12H7IN2 C7HsBrCINO2

Molecular Weight 306.10 g/mol 250.48 g/mol

Appearance Light brown to brown solid White to slightly yellow solid

Melting Point N/A (Decomposes) 225 -228 °C

Solubility DMSO, Dichloromethane DMSO, Acetic Acid, t-BuOMe

Primary Application TADF materials, Quinoxalines Quinazolinones, Anticoccidials
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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